Maduramicin - 84878-61-5

Maduramicin

Catalog Number: EVT-274669
CAS Number: 84878-61-5
Molecular Formula: C47H83NO17
Molecular Weight: 934.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maduramicin is a carboxylic polyether ionophore antibiotic originally isolated from the bacterium Actinomadura yumaensis []. It is classified as a coccidiostat, a type of drug that inhibits the growth and development of coccidia parasites []. Maduramicin is widely used in the poultry industry as a feed additive to prevent coccidiosis, a parasitic disease that affects chickens and turkeys [, , ]. In scientific research, Maduramicin is used as a tool to study the biology of coccidia, to investigate the mechanisms of ionophore toxicity, and to develop new antiparasitic drugs [, ].

Future Directions
  • Development of Novel Antimalarial Drugs: The potent activity of Maduramicin against Plasmodium falciparum gametocytes holds promise for developing new antimalarial drugs that can block transmission of the disease [, ]. Further research could focus on optimizing Maduramicin derivatives for enhanced efficacy and reduced toxicity [, ].
  • Combating Anticoccidial Drug Resistance: As resistance to Maduramicin and other ionophores is increasing, future research should focus on developing novel anticoccidial agents with different modes of action to overcome resistance [, , ]. Additionally, research on strategies for managing drug resistance in poultry farms is crucial [, , ].
  • Mitigating Toxicity: Understanding the mechanisms of Maduramicin toxicity and developing strategies for its prevention or amelioration remain important research areas [, , , , , ]. This could involve investigating protective agents or dietary interventions that reduce the toxic effects of Maduramicin [, ].
  • Exploring Novel Applications: Research can explore potential applications of Maduramicin beyond coccidiosis and malaria. Given its ionophoric properties and activity against other parasites like Cryptosporidium, Maduramicin may hold promise for treating other parasitic diseases [].

Monensin Sodium

  • Relevance: Monensin sodium is structurally similar to maduramicin, sharing the characteristic polyether ionophore scaffold. Both compounds exhibit anticoccidial activity, but they may have different efficacies against various Eimeria species. Some studies suggest that maduramicin might be more effective against certain ionophore-tolerant field isolates of coccidia compared to monensin sodium [, ].

Salinomycin Sodium

    Narasin

      Lasalocid Sodium

      • Relevance: Lasalocid sodium, like maduramicin, belongs to the polyether ionophore class of antibiotics. Both compounds are active against coccidian parasites, but they may have different susceptibility profiles against various Eimeria strains [].

      Semduramicin Sodium

        Diclazuril

        • Relevance: Unlike maduramicin, which is a polyether ionophore, diclazuril belongs to the benzeneacetonitrile class of compounds. While their mechanisms of action differ, both compounds have shown effectiveness against Eimeria tenella, with some studies suggesting a possible synergistic effect when used in combination [].

        Nicarbazin

        • Relevance: While nicarbazin and maduramicin have distinct chemical structures and mechanisms of action, they are often used in combination to achieve a synergistic anticoccidial effect. The combination of these compounds can effectively inhibit coccidia growth and even kill the parasites [, ].

        Robenidine Hydrochloride

        • Relevance: Robenidine hydrochloride and maduramicin belong to different chemical classes and have distinct mechanisms of action against coccidian parasites. They are often used as alternative treatments to combat the emergence of drug resistance [, ].

        Halofuginone

        • Relevance: Halofuginone and maduramicin represent different chemical classes of anticoccidial agents with distinct modes of action. While maduramicin disrupts ion transport, halofuginone targets collagen synthesis. The use of these compounds with different mechanisms of action can be beneficial in managing coccidiosis and preventing the emergence of drug resistance [, ].

        Toltrazuril

        • Relevance: Similar to diclazuril, toltrazuril belongs to the triazine class of anticoccidials, while maduramicin is a polyether ionophore. Despite their different mechanisms of action, both compounds exhibit activity against Eimeria species. Toltrazuril is considered a potential alternative treatment option in cases where resistance to ionophores like maduramicin has emerged [].
        Classification
        • Type: Polyether antibiotic
        • Source: Actinomadura yumaensis
        • Chemical Class: Ionophore antibiotics
        Synthesis Analysis

        The synthesis of maduramicin can be achieved through both fermentation and chemical methods. The fermentation process involves cultivating Actinomadura yumaensis in a suitable medium, where the organism produces maduramicin as a secondary metabolite. The general steps involved in the fermentation process include:

        1. Preparation of Fermentation Broth: The culture medium is prepared with specific nutrients to support the growth of Actinomadura yumaensis.
        2. Fermentation: The organism is inoculated into the medium and incubated under controlled conditions (temperature, pH, and aeration) for several days.
        3. Extraction: After fermentation, maduramicin is extracted from the broth using organic solvents such as ethyl acetate or methanol, followed by purification processes like chromatography to isolate the antibiotic.

        A notable method described in patents involves pre-treatment of the fermentation broth and subsequent extraction using organic solvents, which enhances yield and purity .

        Molecular Structure Analysis

        Maduramicin has a complex molecular structure characterized by multiple cyclic ether groups. Its molecular formula is C41H67O11C_{41}H_{67}O_{11}, with a molecular weight of approximately 757 g/mol. The structure includes:

        • Cyclic Ethers: These are crucial for its ionophoric activity.
        • Hydroxyl Groups: Contributing to solubility and interaction with biological membranes.

        The stereochemistry of maduramicin plays a significant role in its biological activity, influencing how it interacts with cellular targets.

        Chemical Reactions Analysis

        Maduramicin undergoes various chemical reactions typical of polyether antibiotics:

        1. Ion Transport: It facilitates the transport of monovalent cations (e.g., sodium, potassium) across cell membranes, disrupting ionic balance and leading to cell death.
        2. Reactivity with Nucleophiles: The presence of hydroxyl groups allows maduramicin to react with nucleophiles, which can modify its activity.
        3. Degradation Pathways: Under certain conditions, maduramicin can degrade into less active metabolites, which may influence its pharmacokinetics.

        These reactions are critical for understanding how maduramicin exerts its effects on target organisms.

        Mechanism of Action

        Maduramicin's mechanism of action primarily involves its ionophoric properties. It binds to cations and facilitates their transport across cellular membranes. This action leads to:

        • Disruption of Membrane Potential: By altering ion gradients, maduramicin causes depolarization of bacterial membranes.
        • Inhibition of Cellular Processes: The disruption in ion homeostasis affects various cellular processes including respiration and nutrient uptake.
        • Induction of Apoptosis: In mammalian cells, maduramicin has been shown to induce apoptosis by activating caspases and modulating cell cycle regulators .

        The cumulative effect results in bactericidal activity against susceptible strains.

        Physical and Chemical Properties Analysis

        Maduramicin exhibits several notable physical and chemical properties:

        • Solubility: Soluble in organic solvents such as methanol and ethyl acetate; limited solubility in water.
        • Stability: Sensitive to light and heat; degradation can occur under extreme conditions.
        • Melting Point: Approximately 180 °C (decomposes upon melting).
        • pH Stability: Stable at neutral pH but may degrade at extreme acidic or basic conditions.

        These properties are essential for its formulation and application in various contexts.

        Applications

        Maduramicin has several scientific applications:

        1. Veterinary Medicine: Used as a feed additive for livestock to prevent coccidiosis, a parasitic disease caused by protozoa.
        2. Research Tool: Employed in studies investigating ion transport mechanisms and apoptosis pathways in mammalian cells.
        3. Antimicrobial Agent: Investigated for potential use against resistant strains of bacteria due to its unique mechanism of action.

        The ongoing research into maduramicin's properties continues to reveal new potential applications in both veterinary and human medicine.

        Introduction to Maduramicin in Veterinary and Biomedical Contexts

        Historical Discovery and Development as a Polyether Ionophore Antibiotic

        The discovery of maduramicin emerged from systematic screening of soil-derived actinomycetes in the late 1970s. Researchers at the A.H. Robins Research Laboratories identified a novel bioactive compound produced by Actinomadura rubra (strain ATCC 31906) isolated from a soil sample collected in Yuma, Arizona. Initial fermentation studies revealed exceptional activity against Eimeria tenella in chickens, prompting further characterization [4]. Structural elucidation efforts in the early 1980s established maduramicin as a polyether glycoside featuring a unique aglycone core with seven fused ether rings and a disaccharide unit composed of madurose and mycarose sugars [3] [10]. This complex architecture distinguished it from earlier ionophores like monensin and salinomycin.

        • Early Development Milestones: Following its isolation, maduramicin underwent extensive efficacy testing. Key studies demonstrated its superiority over existing anticoccidials, with McDougald et al. (1990) reporting >95% efficacy against multiple Eimeria species in turkeys at concentrations as low as 5 ppm in feed [4]. This exceptional potency, coupled with a broad spectrum of activity against both gram-positive bacteria and coccidia, accelerated its commercial development.
        • Commercial Trajectory: Maduramicin ammonium (marketed as Cygro®) received its first regulatory approval in the United States in 1986. Its introduction addressed growing concerns about resistance to earlier ionophores and synthetics like nicarbazin. The compound’s unique structural features, particularly its ability to form stable complexes with monovalent cations (especially Na⁺ and K⁺), enabled more efficient disruption of protozoan ion gradients at lower concentrations than predecessors [1] [6]. By the early 1990s, it had captured substantial market share in regions with intensive poultry production, establishing itself as a critical tool in coccidiosis control programs worldwide.

        Table 1: Key Events in the Discovery and Development of Maduramicin

        YearEventSignificance
        1978Isolation from Actinomadura rubra (ATCC 31906)Discovery of a novel polyether antibiotic with potent anticoccidial activity
        1984Biosynthetic studies using ¹³C, ¹⁴C, and ¹⁸O labeled precursorsElucidation of biosynthetic origins: 8 acetate, 7 propionate, and 4 methionine units incorporated into aglycone
        1986First commercial approval (USA)Marketed as Cygro® 1% premix for poultry
        1990sGlobal adoption in broiler productionBecomes dominant ionophore in many markets due to efficacy against resistant coccidia
        2020Identification of biosynthetic gene cluster and metabolic engineering featAchieved 7.16 g/L titer via overexpression of thioesterase MadTE

        Biosynthesis and Molecular Genetics of Maduramicin in Actinomadura spp.

        The biosynthesis of maduramicin represents a fascinating example of modular enzymatic assembly in actinomycetes. Pioneering ¹³C, ¹⁴C, and ¹⁸O labeling studies by Tsou et al. (1984) established its biosynthetic origins: the carbon skeleton derives from eight acetate, seven propionate, and four methionine units, with the carbohydrate moiety incorporating carbon primarily from methionine rather than acetate or propionate [10]. Oxygen atoms in the polyether rings originate from molecular oxygen, consistent with an epoxidation-cyclization mechanism from a linear polyketide precursor. This pathway involves the initial formation of a triene, which undergoes epoxidation and subsequent cyclization to form the characteristic polyether ring system [10].

        • Gene Cluster Identification: Whole-genome sequencing of the industrial strain Actinomadura sp. J1-007 revealed a 121.6 kb biosynthetic gene cluster (BGC) responsible for maduramicin production (MIBiG accession BGC0002431) [2] [5]. This cluster contains 45 genes, including those encoding modular polyketide synthases (PKS), epoxidases, glycosyltransferases, methyltransferases, and regulatory elements. The PKS genes (madA1 to madA11) are particularly notable for their organization into large multifunctional enzymes that sequentially extend and modify the polyketide chain using malonyl-CoA and methylmalonyl-CoA extender units.
        • Key Enzymatic Steps: The biosynthesis initiates with the loading module of MadA1, which uses an acetate starter unit. Successive extension modules incorporate malonyl-CoA (acetate-derived) or methylmalonyl-CoA (propionate-derived) units, with ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains mediating β-carbon processing to form specific stereocenters. Crucially, epoxidase genes (madO1, madO2) and an epoxide hydrolase (madI) catalyze the epoxidation and cyclization reactions that convert the linear polyketide into the polycyclic ether structure. Subsequent modifications include O-methylation by MadM1/MadM2, glycosylation by MadG9/MadG10 (attaching madurose and mycarose), and final oxidation by cytochrome P450 enzymes (MadP1, MadP2) [5].
        • Metabolic Engineering Advances: Genetic manipulation of Actinomadura sp. has proven challenging due to its non-sporulating nature and low transformation efficiency. A breakthrough came with the development of a conjugation-based method enabling site-specific integration of genes into the J1-007 chromosome. Overexpression of madTE, encoding a type II thioesterase, boosted maduramicin titers by 30% to 7.16 g/L in shake-flask fermentation—the highest reported yield to date [2]. This achievement demonstrates the potential for further strain optimization through targeted genetic interventions, potentially enabling cost reductions and expanded applications.

        Table 2: Key Functional Elements of the Maduramicin Biosynthetic Gene Cluster

        GeneProduct/FunctionRole in BiosynthesisEvidence
        madA1-A11Modular Polyketide SynthasesAssembly of polyketide backbone from acetate and propionate unitsGene disruption, in silico analysis
        madO1/O2EpoxidasesConversion of polyene intermediates to epoxides for cyclizationHomology to known epoxidases
        madIEpoxide hydrolaseCatalyzes epoxide ring-opening cyclization to form ether ringsGene co-localization
        madG9/G10GlycosyltransferasesAttachment of madurose and mycarose sugars to aglyconeHeterologous expression
        madM1/M2MethyltransferasesO-methylation at specific positions on the polyether backboneEnzymatic assay
        madP1/P2Cytochrome P450 enzymesOxidative modifications (e.g., hydroxylation) of the core structureGene knockout
        madTEType II thioesteraseCorrects mis-primed PKS acyl carrier proteins; enhances yieldOverexpression (7.16 g/L)
        madG1-G8Sugar biosynthesis enzymesSynthesis of dTDP-madurose and dTDP-mycarose from glucose-1-phosphateIn vitro reconstitution

        Global Utilization Patterns in Poultry Production and Agricultural Economics

        Maduramicin ammonium premix holds a significant position within the global anticoccidial market, valued for its unparalleled efficacy against avian coccidia. As one of six authorized polyether ionophores in the European Union (alongside monensin sodium, lasalocid sodium, narasin, salinomycin sodium, and semduramicin sodium), it is classified as a feed additive under Regulation (EC) No 1831/2003 [6]. Authorization specifies strict conditions: minimum (5 ppm) and maximum (6 ppm) inclusion rates in poultry feed, mandatory withdrawal periods before slaughter, and maximum residue limits (MRLs) in edible tissues (e.g., 2 μg/kg in muscle, 12 μg/kg in liver) [6] [9]. This regulatory framework balances efficacy against consumer safety concerns.

        • Market Dynamics and Regional Preferences: The global maduramicin ammonium premix market is projected to grow at a compound annual growth rate (CAGR) of 5.8% from 2024 to 2030, driven primarily by escalating demand for poultry meat in emerging economies [9]. Regional utilization varies significantly:
        • Asia-Pacific (APAC): Dominates consumption (≥40% market share) due to intensive broiler production in China, India, and Thailand. Rising incomes and urbanization fuel poultry demand, with maduramicin preferred for its cost-effectiveness against resistant Eimeria strains.
        • Americas: Significant use in Brazil and Mexico, though facing pressure from "No Antibiotics Ever" (NAE) programs in the U.S., where ionophores are excluded from such production systems.
        • Europe: Strict adherence to EU regulations, with maduramicin used primarily in broilers but facing scrutiny due to cross-contamination risks and residues in eggs [6]. Powdered premix formulations constitute >85% of the European market due to superior mixing homogeneity.
        • Middle East/Africa: Emerging growth region with increasing adoption in Turkey, Iran, and South Africa, driven by expanding commercial poultry operations [9].

        • Economic Impact and Alternatives: Coccidiosis imposes estimated annual losses exceeding $3 billion globally through reduced weight gain, impaired feed conversion, and mortality. Maduramicin’s high potency (effective at 5-6 ppm) translates to lower inclusion costs per ton of feed compared to synthetics like diclazuril or nicarbazin. However, several factors influence its utilization economics:

        • Resistance Management: Shuttle programs (rotating maduramicin with synthetic anticoccidials like decoquinate within a single flock cycle) or rotation schemes (changing compounds between flocks) are employed to delay resistance, potentially increasing program costs by 10-15% but extending drug lifespan [6].
        • Regulatory Costs: Compliance with MRL monitoring (e.g., via ELISA or HPLC-MS/MS) adds ≈$0.50-1.00 per ton of feed, disproportionately affecting small-scale producers [6] [9].
        • Alternative Pressures: Live vaccines (e.g., Paracox®, Livacox®) gain traction in breeders/layers but remain costly for broilers (adding $0.03-0.05 per bird). Phytomolecules (e.g., silybin) show protective effects in vitro against ionophore toxicity but lack field efficacy comparable to maduramicin [1] [6]. The absence of equally effective and affordable alternatives ensures maduramicin’s continued dominance, particularly in price-sensitive markets.

        Table 3: Global Market and Regulatory Profile of Maduramicin Ammonium Premix

        Region/ParameterKey CharacteristicsMarket Drivers/Constraints
        Global Market CAGR5.8% (2024-2030)Rising poultry consumption; limited alternatives
        APAC Dominance>40% market share; highest growth regionIntensive broiler expansion in China/India; lower regulatory barriers
        EU AuthorizationFeed additive (Regulation EC 1831/2003); MRLs: 2 μg/kg (muscle), 12 μg/kg (liver)Strict residue monitoring; cross-contamination concerns impacting eggs
        Formulation TrendPowder >85% market shareSuperior homogeneity and stability in feed matrices
        Economic PressureNAE/RWA programs exclude ionophores (U.S.); resistance management costs (+10-15%)Consumer demand shifts; need for shuttle/rotation programs
        Key AlternativesLive vaccines (+$0.03-0.05/bird); phytomolecules (limited efficacy)High vaccine costs in broilers; phytogenics lack consistent coccidiocidal activity

        Properties

        CAS Number

        84878-61-5

        Product Name

        Maduramicin

        IUPAC Name

        azane;2-[(2R,3S,4S,5R,6S)-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid

        Molecular Formula

        C47H83NO17

        Molecular Weight

        934.2 g/mol

        InChI

        InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26-,27-,28-,29-,30-,31+,32-,33?,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1

        InChI Key

        WQGJEAMPBSZCIF-IQSSNWLASA-N

        SMILES

        CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N

        Solubility

        Soluble in DMSO

        Synonyms

        maduramicin
        maduramycin

        Canonical SMILES

        CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N

        Isomeric SMILES

        C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CCC(O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.N

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.